molecular formula C26H25F3N2O B10888040 2,2-Diphenyl-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone

2,2-Diphenyl-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone

Cat. No.: B10888040
M. Wt: 438.5 g/mol
InChI Key: SJZLJRBQJBKBDJ-UHFFFAOYSA-N
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Description

2,2-DIPHENYL-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl piperazine moiety, which is further connected to a diphenyl ethanone core. The trifluoromethyl group imparts significant chemical stability and lipophilicity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIPHENYL-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-(trifluoromethyl)benzyl chloride under basic conditions to form the piperazine intermediate.

    Coupling with Diphenyl Ethanone: The piperazine intermediate is then coupled with 2,2-diphenyl ethanone using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,2-DIPHENYL-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2-DIPHENYL-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2,2-DIPHENYL-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The piperazine moiety can interact with specific binding sites, modulating the activity of the target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-1-(4-benzylpiperazino)-1-ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2,2-Diphenyl-1-(4-methylpiperazino)-1-ethanone: Contains a methyl group instead of a benzyl group, affecting its biological activity.

Uniqueness

The presence of the trifluoromethyl group in 2,2-DIPHENYL-1-{4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}-1-ETHANONE imparts unique chemical stability and lipophilicity, distinguishing it from similar compounds. This makes it particularly valuable in applications requiring enhanced membrane permeability and chemical robustness.

Properties

Molecular Formula

C26H25F3N2O

Molecular Weight

438.5 g/mol

IUPAC Name

2,2-diphenyl-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C26H25F3N2O/c27-26(28,29)23-14-8-7-13-22(23)19-30-15-17-31(18-16-30)25(32)24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,24H,15-19H2

InChI Key

SJZLJRBQJBKBDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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